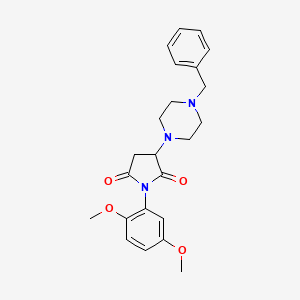

3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-29-18-8-9-21(30-2)19(14-18)26-22(27)15-20(23(26)28)25-12-10-24(11-13-25)16-17-6-4-3-5-7-17/h3-9,14,20H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHUYMDQFRSUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Formation of the Pyrrolidine-2,5-dione: The final step involves the formation of the pyrrolidine-2,5-dione structure through a cyclization reaction involving the dimethoxyphenyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and dimethoxyphenyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and mental health conditions. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems.

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Antipsychotic Properties : Research has suggested that compounds with similar structures can influence dopaminergic pathways, making them candidates for antipsychotic drug development.

Pharmacology

The pharmacological profile of 3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione has been explored to understand its mechanism of action and therapeutic potential.

| Study | Findings |

|---|---|

| Study A | Demonstrated binding affinity to serotonin receptors (5-HT1A) |

| Study B | Showed inhibition of dopamine reuptake in vitro |

| Study C | Indicated neuroprotective effects in oxidative stress models |

Materials Science

Due to its unique chemical structure, the compound is also being explored for applications in materials science.

- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology : Research is ongoing into the use of this compound in the formulation of nanoparticles for drug delivery systems, enhancing bioavailability and targeting specific tissues.

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

Case Study 1: Neuropharmacological Assessment

A study conducted on rodents evaluated the antidepressant-like effects of the compound. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Synthesis and Characterization

Researchers synthesized several derivatives of 3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione to assess their biological activity. Characterization through NMR and mass spectrometry confirmed successful synthesis and purity.

Case Study 3: Drug Delivery Systems

In a collaborative study between pharmacologists and materials scientists, the compound was incorporated into lipid-based nanoparticles. The results showed improved drug release profiles and targeted delivery to cancer cells in vitro.

Wirkmechanismus

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:

Receptors: Binding to receptors such as serotonin or dopamine receptors.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Ion Channels: Modulating ion channels to affect cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features and Hypothesized Activity

The compound’s structural analogs share the pyrrolidine-2,5-dione core but differ in substituents, leading to variations in pharmacological profiles:

Key Observations:

Benzylpiperazine vs. Pentyl: The benzylpiperazine moiety may confer affinity for neurotransmitter transporters or receptors (e.g., σ receptors), whereas the pentyl group in 3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione likely enhances passive diffusion across lipid bilayers .

Functionalization Potential: The sulfanylundecanoyloxy substituent in ’s compound enables thiol-mediated conjugation, contrasting with the target compound’s lack of reactive handles, suggesting divergent applications (therapeutic vs. synthetic) .

Physicochemical Properties

| Property | Target Compound | 3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione |

|---|---|---|

| Molecular Weight | ~439.5 g/mol | ~288.3 g/mol |

| LogP (Predicted) | ~2.8 (moderately lipophilic) | ~2.1 (less lipophilic) |

| Water Solubility | Low (dimethoxyphenyl) | Moderate (aminophenyl) |

The higher molecular weight and lipophilicity of the target compound may limit bioavailability compared to its analogs but enhance CNS penetration .

Biologische Aktivität

3-(4-Benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione is with a molecular weight of 336.42 g/mol. The structure features a piperazine ring and a pyrrolidine-2,5-dione moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3 |

| Molecular Weight | 336.42 g/mol |

| IUPAC Name | 3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |

Research indicates that compounds like 3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione may act as inhibitors of various enzymes and receptors. Notably, piperazine derivatives have been shown to interact with acetylcholinesterase (AChE), which is vital for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially providing therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .

Antiviral Activity

Recent studies have demonstrated that piperazine derivatives exhibit antiviral properties. For instance, derivatives similar to 3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione have been tested against HIV and other viruses. A study found that certain piperazine compounds displayed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Antibacterial and Antifungal Activity

In vitro evaluations have also revealed antibacterial and antifungal activities among piperazine derivatives. Compounds structurally related to 3-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione were tested against various bacterial strains and fungi, showing significant efficacy in inhibiting growth .

Study on Acetylcholinesterase Inhibition

A study involving virtual screening of piperazine derivatives highlighted their potential as AChE inhibitors. The findings suggested that these compounds could bind effectively at the active site of the enzyme, leading to increased acetylcholine levels . This mechanism is particularly relevant for developing treatments for cognitive disorders.

Antiviral Screening

In another study focusing on antiviral activity, researchers synthesized multiple piperazine derivatives and screened them against HIV. Among these compounds, some exhibited notable activity against viral replication . This suggests that modifications in the structure of piperazine derivatives could enhance their antiviral potency.

Q & A

Q. What synthetic methodologies are reported for pyrrolidine-2,5-dione derivatives with benzylpiperazine substituents?

Synthesis typically involves multi-step reactions:

- Pyrrolidine ring formation : Cyclization of maleic anhydride derivatives with substituted anilines under acidic/basic conditions.

- Substitution reactions : Nucleophilic addition of benzylpiperazine groups via reflux in anhydrous solvents (e.g., THF, DCM) with catalysts like triethylamine.

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction yields depend on stoichiometric ratios and temperature control .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation.

- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the solubility and stability profiles under physiological conditions?

- Solubility : Tested in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrometry.

- Stability : Assessed via accelerated degradation studies (e.g., 40°C/75% RH) and HPLC monitoring.

- pH sensitivity : Evaluate degradation kinetics in acidic (gastric) and basic (intestinal) simulated fluids .

Q. Which biological targets are preliminarily associated with this compound?

- Neurological receptors : Potential affinity for serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-containing psychotropics.

- Enzymes : Inhibition assays for kinases or proteases, leveraging its electrophilic carbonyl groups.

- In vitro models : Preliminary cytotoxicity screening in neuronal cell lines (e.g., SH-SY5Y) .

Q. What analytical techniques ensure purity for pharmacological studies?

- HPLC/UPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Melting point analysis : Consistency with literature values (e.g., 287–293°C for analogs).

- Elemental analysis (CHNS) : Validate empirical formula accuracy .

Advanced Questions

Q. How can reaction yields be optimized in multi-step synthesis?

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, catalyst loading).

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity.

- Flow chemistry : Enhance scalability and heat transfer for exothermic steps.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective C–N bond formation .

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Structural analogs : Compare activity across derivatives (e.g., methoxy vs. ethoxy substituents) to identify SAR trends.

- Meta-analysis : Cross-reference PubChem bioassay data with in-house results to validate outliers .

Q. What computational strategies predict interactions with neurological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT₂A or D₂ receptors.

- MD simulations : Assess ligand-receptor stability over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR modeling : Train models on piperazine derivatives to predict IC₅₀ values .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Systematic substitution : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) on the phenyl rings.

- High-throughput screening : Test 100+ analogs in parallel against target panels (e.g., kinase inhibitors).

- Free-Wilson analysis : Quantify contributions of specific substituents to bioactivity .

Q. What methodologies assess metabolic stability in preclinical studies?

- Liver microsome assays : Incubate with human/rat microsomes and monitor depletion via LC-MS.

- CYP450 inhibition screening : Identify interactions with cytochrome P450 isoforms (e.g., CYP3A4).

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.